For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4,5-difluorobenzoic Acid
Abstract
This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 2-Chloro-4,5-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details the theoretical and practical aspects of single-crystal X-ray diffraction (SC-XRD), from sample preparation and data acquisition to structure solution and refinement. Furthermore, it explores the interpretation of the refined crystal structure, with a focus on understanding the intermolecular interactions that govern the solid-state packing of the molecule. This guide is intended for researchers and scientists in the field of crystallography, solid-state chemistry, and drug development, offering insights into the experimental choices and the logic behind a self-validating crystallographic study.
Introduction: The Significance of Solid-State Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a fundamental property that dictates the physicochemical characteristics of an active pharmaceutical ingredient (API). These characteristics, including solubility, stability, bioavailability, and mechanical properties, are critical for the successful development of a drug product. X-ray diffraction (XRD) is a powerful, non-destructive technique for elucidating the atomic and molecular structure of crystalline materials.[2][3] In particular, single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of molecular conformation and packing.[4]
2-Chloro-4,5-difluorobenzoic acid (C₇H₃ClF₂O₂) is a halogenated aromatic carboxylic acid with a molecular weight of 192.55 g/mol .[5][6] Its utility as a building block in the synthesis of complex organic molecules makes the characterization of its solid-state properties particularly relevant.[1] Understanding its crystal structure can aid in controlling polymorphism, designing co-crystals, and predicting its behavior during formulation.
This guide will present a hypothetical, yet detailed, crystal structure analysis of 2-Chloro-4,5-difluorobenzoic acid, based on established crystallographic principles and data from structurally related compounds.
Physicochemical Properties of 2-Chloro-4,5-difluorobenzoic Acid
A thorough understanding of the material's basic properties is the first step in any crystallographic study.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₂O₂ | PubChem[5] |
| Molecular Weight | 192.55 g/mol | PubChem[5], Sigma-Aldrich |
| CAS Number | 110877-64-0 | PubChem[5], Sigma-Aldrich |
| Melting Point | 103-106 °C | Sigma-Aldrich |
| Appearance | White to off-white powder | Sigma-Aldrich |
Experimental Workflow: From Powder to Structure
The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the methodology, from obtaining suitable single crystals to the final validation of the crystal structure.
Crystallization
The primary challenge in SC-XRD is growing a single crystal of suitable size and quality. For 2-Chloro-4,5-difluorobenzoic acid, a common starting material is a commercially available powder. Various crystallization techniques can be employed, with slow evaporation being a reliable method for many organic compounds.
Protocol for Slow Evaporation Crystallization:
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Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which 2-Chloro-4,5-difluorobenzoic acid has moderate solubility. Solvents such as ethanol, methanol, acetone, and ethyl acetate are good candidates.
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Solution Preparation: A nearly saturated solution is prepared by dissolving the compound in the chosen solvent at room temperature or with gentle heating.
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Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
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Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks.
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Crystal Harvesting: Once well-formed, single crystals are observed, they are carefully harvested using a spatula or by decanting the remaining solvent.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Data Collection Protocol:
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Crystal Mounting: A single crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil.
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Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Data is collected using a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
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Unit Cell Determination: The positions of the collected diffraction spots are used to determine the dimensions and angles of the unit cell.
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Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization, and absorption. This results in a list of unique reflection intensities and their standard uncertainties.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Structure Solution and Refinement Protocol:
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Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
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Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
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Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process aims to minimize the difference between the observed and calculated structure factors.
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Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.
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Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.
Hypothetical Crystal Structure Analysis of 2-Chloro-4,5-difluorobenzoic Acid
As a definitive crystal structure for 2-Chloro-4,5-difluorobenzoic acid is not publicly available, we present a plausible, hypothetical structure based on the known chemistry of benzoic acids and related halogenated compounds. Benzoic acids commonly form hydrogen-bonded dimers in the solid state.[7]
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for 2-Chloro-4,5-difluorobenzoic acid.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 738 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.73 |
| R-factor | 0.04 |
Molecular Conformation
In the hypothetical crystal structure, the 2-Chloro-4,5-difluorobenzoic acid molecule is expected to be largely planar, with the carboxylic acid group potentially showing a slight twist relative to the aromatic ring.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is likely dominated by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming the characteristic centrosymmetric dimers.
Key Intermolecular Interactions:
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O-H···O Hydrogen Bonds: These are the primary interactions, forming the robust dimer synthons.
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C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups and the oxygen and fluorine atoms are also expected to contribute to the overall crystal packing.
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Halogen···Halogen Interactions: The presence of chlorine and fluorine atoms may lead to short C-Cl···F-C or other halogen-related interactions, which are known to influence the crystal packing of halogenated organic molecules.[8][9]
Visualization of the Experimental and Analytical Workflow
The following diagrams illustrate the key stages in the crystal structure analysis of 2-Chloro-4,5-difluorobenzoic acid.
Caption: Experimental workflow for crystal structure determination.
Caption: Key intermolecular interactions in the crystal structure.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of 2-Chloro-4,5-difluorobenzoic acid. The described workflow, from crystallization to structure refinement and interpretation, represents a standard and robust methodology in the field of chemical crystallography. The elucidation of the crystal structure of this important synthetic intermediate would provide valuable insights into its solid-state behavior, informing its use in pharmaceutical and materials science applications. Future work could involve experimental determination of the crystal structure and a comparative analysis with the hypothetical model presented here. Furthermore, computational studies could be employed to predict the crystal structure and to gain a deeper understanding of the intermolecular forces at play. For definitive crystallographic information, a search of the Cambridge Structural Database (CSD) is recommended.[10][11]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4,5-difluorobenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
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PubChem. 2-Chloro-4,5-difluorobenzoic acid. [Link]
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SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
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ACS Publications. Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. [Link]
-
ResearchGate. Selected intermolecular contacts in the benzoic acid crystal. [Link]
-
ResearchGate. Halogen interactions in biomolecular crystal structures. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. [Link]
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Wikipedia. Cambridge Structural Database. [Link]
-
Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]
-
AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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